2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- is a compound that belongs to the class of benzoxadiazole derivatives, which are known for their diverse biological activities and applications in organic synthesis. This specific compound features a nitro group and a hydrazine moiety, which contribute to its chemical reactivity and potential therapeutic properties. The compound is primarily synthesized for research purposes, particularly in the fields of medicinal chemistry and biochemistry.
The compound is classified under the category of heterocyclic compounds due to its benzoxadiazole structure, which contains two nitrogen atoms in a six-membered ring fused with a benzene ring. It is also categorized as a nitro compound due to the presence of the nitro group (-NO2). Benzoxadiazoles have been extensively studied for their applications in pharmaceuticals, agrochemicals, and as fluorescent probes in biological systems .
The synthesis of 2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- can be achieved through various methods involving nitro substitution reactions. One common approach involves the nitration of 2,1,3-benzoxadiazole derivatives using nitrating agents such as nitric acid or ionic liquids under controlled conditions to obtain the desired nitro-substituted product .
A typical synthetic route may include:
This method allows for good yields and selectivity in forming the desired product while minimizing side reactions .
The compound features a unique arrangement of atoms that contributes to its chemical properties. The presence of both nitro and hydrazine groups enhances its reactivity profile and potential interactions with biological targets.
2,1,3-Benzoxadiazole derivatives often undergo various chemical reactions due to their electrophilic nature. Key reactions include:
Reactions involving this compound typically require specific conditions such as temperature control and pH adjustments to optimize yields and selectivity. For instance, electrophilic substitutions may require catalysts or specific solvents to facilitate the reaction .
The mechanism of action for compounds like 2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- often involves interactions with biological macromolecules such as proteins or nucleic acids. The nitro group can undergo reduction in biological systems to generate reactive intermediates that can modify target proteins or DNA.
Research indicates that derivatives of benzoxadiazoles exhibit significant interactions with enzymes like glutathione S-transferases (GSTs), leading to inhibition and potential apoptosis in tumor cells . This mechanism is particularly relevant in cancer therapy and drug design.
Relevant data on melting points or boiling points can vary based on purity and specific synthesis methods employed .
The applications of 2,1,3-Benzoxadiazole, 4-(1-methylhydrazinyl)-7-nitro- span several scientific areas:
The synthesis of the 2,1,3-benzoxadiazole (benzofurazan) core serves as the foundational step for accessing 4-(1-methylhydrazinyl)-7-nitro derivatives. This heterocyclic scaffold is typically constructed via diazotization-cyclization reactions of ortho-substituted aniline precursors. Specifically, 4-chloro-7-nitrobenzofurazan (NBD-Cl) serves as the principal starting material for subsequent hydrazine functionalization due to the high electrophilicity of the C-4 position activated by both the electron-deficient oxadiazole ring and the para-nitro group [9]. Nucleophilic aromatic substitution (SNAr) on NBD-Cl proceeds efficiently under mild conditions, exploiting the leaving group propensity of chloride. Modifications to the core structure involve strategic substitutions at the 4- and 7-positions, where the nitro group at C-7 significantly enhances the reactivity at C-4 towards nucleophiles like methylhydrazine [8] [9].
Alternative core modifications involve the preparation of π-extended benzoxadiazole systems prior to hydrazine functionalization. As demonstrated in fluorophore synthesis, donor-π-acceptor (D-π-A) architectures are constructed by coupling electron-donating groups (e.g., alkylated tetrazoles) to the benzoxadiazole acceptor unit. This requires careful sequential reactions, often involving Suzuki-Miyaura or Stille couplings, before introducing the nitro and reactive hydrazinyl sites [1]. Protecting group strategies are frequently necessary during these multi-step syntheses to prevent unwanted side reactions at the hydrazine moiety. tert-Butoxycarbonyl (Boc) protection of the hydrazino nitrogen prior to coupling reactions has proven effective, followed by mild acid deprotection to regenerate the functional hydrazine [8].
Table 1: Key Synthetic Routes to the 2,1,3-Benzoxadiazole Core
Starting Material | Reaction Type | Key Conditions | Target Intermediate | Primary Challenge |
---|---|---|---|---|
2-Amino-4-nitroanisole | Diazotization/Cyclization | NaNO₂, HCl; then Ac₂O, Δ | 4-Methoxy-7-nitrobenzofurazan | Over-oxidation; Isomer separation |
4-Chloro-7-nitrobenzofurazan | Nucleophilic Aromatic Substitution | Methylhydrazine, Solvent (EtOH, DMF), RT-60°C | 4-(1-Methylhydrazinyl)-7-nitrobenzofurazan | Solvent-dependent byproduct formation |
4,7-Dichlorobenzofurazan | Sequential SNAr | 1. CH₃NHNH₂ (C-4); 2. HNO₃/H₂SO₄ (C-7) | 4-(1-Methylhydrazinyl)-7-nitrobenzofurazan | Nitration regioselectivity; Hydrazine stability under strong acid |
The introduction of the 1-methylhydrazinyl group at the C-4 position represents a critical functionalization step governed by nucleophilic aromatic substitution (SNAr) kinetics. Methylhydrazine attacks NBD-Cl in anhydrous aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), displacing chloride to yield the hydrazine adduct. This reaction is significantly influenced by solvent polarity and the presence of acid scavengers. While polar aprotic solvents accelerate the reaction rate by stabilizing the transition state, they can also promote side reactions, such as the formation of bis-alkylated products or degradation of the nitro group if temperatures exceed 60°C [8] [10]. The use of excess methylhydrazine (typically 2-5 equivalents) ensures complete conversion but necessitates rigorous purification via silica gel chromatography or recrystallization to isolate the desired mono-substituted product [5] [8].
Regioselectivity is paramount when functionalizing asymmetrically substituted benzoxadiazoles. The 7-nitro group exerts a powerful activating effect specifically at the C-4 position, rendering substitutions at C-5 or C-6 electronically disfavored. Consequently, reactions with monosubstituted hydrazines like methylhydrazine occur regioselectively at C-4 with minimal isomeric contamination [9]. Further derivatization of the hydrazino group is feasible, enabling the synthesis of hydrazones. These are typically accessed by condensing 4-(1-methylhydrazinyl)-7-nitrobenzoxadiazole with aldehydes or ketones under mild acid catalysis (e.g., acetic acid or trifluoroacetic acid). The electron-withdrawing benzoxadiazole nucleus facilitates hydrazone formation, yielding products exhibiting bathochromically shifted absorption and emission spectra suitable for sensing applications [10].
The thermal stability of the functionalized product, assessed via thermogravimetric analysis (TGA), reveals decomposition onset temperatures typically above 200°C, with maximum degradation rates near 300°C. This thermal resilience is advantageous for applications requiring processing at elevated temperatures or inherent material stability [1].
Integrating 4-(1-methylhydrazinyl)-7-nitro-2,1,3-benzoxadiazole into π-conjugated systems presents unique synthetic challenges compared to incorporating simpler benzoxadiazole (BOX) cores or the more common benzothiadiazole (BTD) analogues. The electron-deficient nature of the BOX unit, intensified by the 7-nitro group, makes it a strong acceptor (A) in D-π-A-π-D architectures. However, the nucleophilic 4-hydrazinyl group is inherently incompatible with many standard cross-coupling conditions (e.g., palladium-catalyzed Suzuki, Stille) used to build π-extended systems [1] [3]. Consequently, two primary strategies emerge:
Optoelectronic properties of the resulting conjugated materials differ significantly from those incorporating non-hydrazinyl BOX or BTD units. The hydrazinyl group acts as a moderate electron donor, potentially creating an internal donor-acceptor (D-A) system within the larger D-π-A-π-D structure. This can lead to enhanced intramolecular charge transfer (ICT) character, manifested by larger Stokes shifts (~3779 cm⁻¹ observed in related BOX fluorophores) and solvatochromic emission compared to systems lacking the internal hydrazine donor [1]. Electrochemical studies reveal that the hydrazine substitution modulates the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the BOX core. Cyclic voltammetry shows reduction potentials for hydrazinyl-nitro BOX derivatives are typically less negative (easier to reduce) than their unsubstituted or alkylamino-substituted counterparts, indicating a lower LUMO energy level beneficial for electron acceptance in organic electronic devices [1] [3]. Band gaps estimated electrochemically (2.48–2.70 eV) correlate well with optical band gaps (2.64–2.67 eV) determined from absorption onsets, confirming the impact of hydrazine functionalization on the electronic structure [1].
In contrast to 7-nitro-1,2,3-benzoxadiazoles used primarily as fluorogenic labeling reagents (e.g., NBD-F, NBD-H) [2] [10], the 4-(1-methylhydrazinyl) derivative offers a reactive handle not for bioconjugation (like the fluoride or chloride), but for forming chromogenic or fluorogenic hydrazones with carbonyl compounds or for participation in further cyclization reactions. Its integration into conjugated materials thus leverages its electronic modification of the BOX core rather than its direct use as a classic derivatization tag.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3